Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure that includes a naphthyridine core with an ethyl ester group and a methoxy substituent.
Scientific Research Applications
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives can be used in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Substitution: Substitution reactions can occur at various positions on the naphthyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with conditions varying based on the specific reaction.
Major Products Formed:
Oxidation can yield carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution can result in a variety of functionalized naphthyridine derivatives.
Mechanism of Action
The mechanism by which Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is similar to other naphthyridine derivatives, but its unique methoxy and ethyl ester groups distinguish it from others. Some similar compounds include:
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
These compounds share the naphthyridine core but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-14-9-8(17-2)4-5-13-10(9)11(7)15/h4-6H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDPUKPNGGPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CN=C2C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497029 | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64761-20-2 | |
Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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